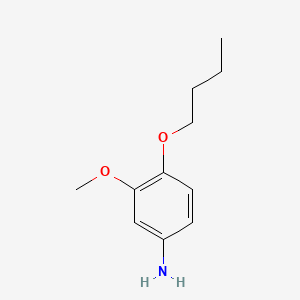

4-butoxy-3-methoxyaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Aniline, a foundational compound in organic chemistry, consists of a phenyl group attached to an amino group. The versatility of aniline and its derivatives stems from the ability to modify the benzene (B151609) ring with various functional groups, leading to a broad class of compounds known as substituted anilines. wisdomlib.orgwikipedia.org These substitutions can significantly alter the electronic and steric properties of the aniline molecule, thereby influencing its reactivity and potential applications. wikipedia.orgchemistrysteps.com

Substituted anilines are categorized based on the nature and position of the substituent on the aromatic ring. The presence of electron-donating or electron-withdrawing groups can impact the basicity of the amine and its reactivity in electrophilic aromatic substitution reactions. chemistrysteps.com For instance, electron-donating groups increase the electron density on the ring, making the compound more reactive towards electrophiles. chemistrysteps.com

4-Butoxy-3-methoxyaniline is a disubstituted aniline, featuring a butoxy group at the 4-position and a methoxy (B1213986) group at the 3-position relative to the amino group. These alkoxy groups are electron-donating, thus activating the aromatic ring. The specific positioning of these groups influences the regioselectivity of further chemical transformations.

Significance as a Building Block in Organic Synthesis and Medicinal Chemistry Research

Substituted anilines are crucial intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.org They serve as precursors for the production of dyes, polymers, and pharmaceuticals. wisdomlib.orgrsc.org The amino group of aniline can be diazotized to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring. wikipedia.orgchemistrysteps.com

In medicinal chemistry, the aniline scaffold is present in numerous therapeutic agents. rsc.org The ability to introduce diverse substituents allows for the fine-tuning of a molecule's pharmacological properties. For example, modifications to the aniline structure can influence a compound's binding affinity to biological targets and its metabolic stability. smolecule.com

This compound, with its specific substitution pattern, serves as a valuable building block for creating more intricate molecular architectures. The presence of the butoxy and methoxy groups can impart desirable lipophilic and electronic properties to target molecules in drug discovery programs.

Overview of Research Trajectories for Aryloxy-Substituted Anilines

Research into aryloxy-substituted anilines is an active area of investigation. One key focus is the development of new synthetic methodologies to access these compounds efficiently and with high selectivity. mdpi.com For instance, the Chan–Evans–Lam and Ullmann coupling reactions are utilized for the O-arylation of phenols and N-arylation of anilines, providing routes to aryloxy-substituted compounds. mdpi.com

A significant challenge in the synthesis of substituted anilines is controlling the regioselectivity of reactions, particularly for obtaining meta-substituted products. rsc.orgnih.gov The amino group strongly directs incoming electrophiles to the ortho and para positions, making the synthesis of meta-substituted anilines less straightforward. rsc.org Researchers are exploring novel catalytic systems and reaction conditions to overcome this challenge. nih.gov

In the context of medicinal chemistry, aryloxy-substituted anilines are being investigated for a range of potential therapeutic applications. For instance, aryloxy-substituted piperazinones have been synthesized and evaluated as inhibitors of farnesyltransferase and geranylgeranyltransferase-I, enzymes implicated in cancer signaling pathways. nih.gov The exploration of such compounds highlights the ongoing effort to discover new bioactive molecules with unique substitution patterns.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Structure

3D Structure

Properties

CAS No. |

104177-78-8 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-butoxy-3-methoxyaniline |

InChI |

InChI=1S/C11H17NO2/c1-3-4-7-14-10-6-5-9(12)8-11(10)13-2/h5-6,8H,3-4,7,12H2,1-2H3 |

InChI Key |

XGLYMVHOEUAQJZ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)N)OC |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)OC |

Appearance |

Solid powder |

Other CAS No. |

104177-78-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Anisidine, 4-butoxy- |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Butoxy 3 Methoxyaniline and Analogues

Conventional Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 4-butoxy-3-methoxyaniline and its analogues often involve well-established reactions such as nucleophilic substitution and reduction. These routes, while reliable, may require multiple steps and specific reaction conditions to achieve the desired product.

Nucleophilic Substitution Reactions in Aryl Ether Formation

A common strategy for constructing the ether linkage in this compound involves a nucleophilic substitution reaction. This typically entails the reaction of a phenoxide with an alkyl halide, a process known as the Williamson ether synthesis. masterorganicchemistry.com For instance, starting from a suitably substituted phenol (B47542), the hydroxyl group is deprotonated with a base to form a more nucleophilic phenoxide ion. This ion then attacks an appropriate butyl halide, displacing the halide and forming the desired butoxy group. The choice of base and solvent is crucial to optimize the reaction rate and yield, with polar aprotic solvents generally favoring the SN2 mechanism. masterorganicchemistry.com

Another approach involves the nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For example, a compound with a good leaving group, such as a halogen, positioned para to a strong electron-withdrawing group (like a nitro group), can react with a butoxide nucleophile to form the aryl ether. researchgate.net The electron-withdrawing group is essential to activate the aromatic ring towards nucleophilic attack.

Below is a table summarizing typical conditions for aryl ether formation via nucleophilic substitution:

| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-nitroanisole, 3-methylbutyl bromide | K₂CO₃ | DMF | 80 | - | |

| 4-aminophenol (B1666318), 3-methyl-1-bromobutane | K₂CO₃ | Anhydrous DMF | 80 | 78 (purity) | |

| Aryl Halides, Secondary Alcohols | Pd(dba)₂/ligand | - | - | - | organic-chemistry.org |

Reductive Pathways for Amine Moiety Generation

The generation of the amine group is a critical step in the synthesis of this compound. A common precursor is the corresponding nitro compound, 1-butoxy-2-methoxy-4-nitrobenzene. The nitro group can be effectively reduced to an amine using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method is generally clean and efficient, with water often being the only byproduct.

Alternative reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metal/acid combinations such as iron (Fe) in hydrochloric acid (HCl). Reductive amination offers another pathway, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. youtube.commasterorganicchemistry.comlibretexts.org This can be performed as a one-pot reaction, which is highly efficient. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reducing agent for this transformation as it is selective for the iminium ion intermediate over the initial carbonyl compound. youtube.commasterorganicchemistry.com

The following table outlines various reductive pathways for generating the amine moiety:

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitro-(3-methylbutoxy)benzene | 10% Pd/C, H₂ | Ethanol (B145695), 3 bar, 25°C, 6h | 4-(3-Methylbutoxy)aniline | 95 | |

| 4-Nitro-(3-methylbutoxy)benzene | NaBH₄/CuCl₂ | - | 4-(3-Methylbutoxy)aniline | 89 | |

| Ketone/Aldehyde, Amine | NaBH₃CN | Slightly acidic (pH ~5) | Amine | - | youtube.commasterorganicchemistry.com |

| Ketones | H₂, aq. NH₃, Cobalt catalyst | 50°C, 10 bar H₂ | Primary Amines | Up to 90 | d-nb.info |

Multi-Step Synthesis with Intermediate Functionalization

The synthesis of this compound often requires a multi-step approach where the order of reactions is critical to ensure the correct regiochemistry of the final product. vapourtec.comlumenlearning.com For instance, if starting from a simple aromatic compound, the methoxy (B1213986) and butoxy groups must be introduced in a specific order, taking into account their directing effects in electrophilic aromatic substitution reactions. lumenlearning.com

Advanced and Sustainable Approaches in this compound Synthesis

Catalytic Methods for Carbon-Oxygen and Carbon-Nitrogen Bond Formation (e.g., Visible-Light-Driven Catalysis)

Modern catalytic methods offer powerful alternatives for forming the key C-O and C-N bonds in this compound. Transition-metal catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, have become indispensable for aryl ether synthesis. organic-chemistry.org These reactions can often be performed under milder conditions and with greater functional group tolerance than traditional methods.

Visible-light-driven photocatalysis has emerged as a particularly green and innovative approach. mdpi-res.comrsc.org This technique utilizes light energy to promote chemical reactions, often at room temperature and without the need for harsh reagents. For example, the C-O bond formation in an analogue of this compound has been achieved using eosin (B541160) Y as a photocatalyst under LED irradiation. Similarly, visible-light-driven methods can be employed for the synthesis of amines.

Below is a table highlighting advanced catalytic methods:

| Reaction Type | Catalyst/Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Photocatalytic Alkylation (C-O bond) | Eosin Y (0.5 mol%), LED irradiation (450 nm) | Acetonitrile, aerobic, 6h | 82 | |

| Zeolite-Catalyzed Alkylation | NaY-faujasite catalyst | Continuous flow reactor, 20 min residence time | 89 | |

| Visible-light-driven annulation | Photocatalyst-free, white light | Room temperature, open air | Good | rsc.org |

Solvent-Free and Mechanochemical Synthesis Protocols

Solvent-free and mechanochemical synthesis methods represent a significant step towards greener chemistry by reducing or eliminating the use of volatile organic solvents. researchgate.netrsc.orgresearchgate.net Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has proven effective for various organic transformations. mdpi.comresearchgate.netbeilstein-journals.org

For the synthesis of an analogue of this compound, a solvent-free mechanochemical approach using ball-milling has been reported. This method involves grinding the reactants together, often with a catalytic amount of a solid-phase reagent, to achieve the desired transformation. Such protocols are not only environmentally friendly but can also lead to shorter reaction times and improved yields.

The following table provides an example of a mechanochemical synthesis:

| Reactants | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| 4-nitroaniline, 3-methylbutanol, K₂CO₃ | Ball-milling at 30 Hz for 2 hours, followed by reduction with Fe/HCl | 85 | 15:1 N/O-alkylation |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often manipulated include temperature, reaction time, solvent, and the stoichiometry of reactants.

In the synthesis of analogues like 4-(3-Methylbutoxy)aniline, elevating temperatures to a range of 130–150°C and extending reaction times to 12–24 hours have been found to be critical for achieving complete conversion. For instance, varying the alkylating agent to 3-methylbutyl carbonate under these optimized conditions can lead to a significant increase in yield, reaching up to 92%.

Solvent-free approaches, such as mechanochemical synthesis using ball-milling, offer an environmentally friendly alternative. This method can achieve high yields (e.g., 85%) and good N/O-alkylation selectivity. Photocatalytic methods, employing visible light and a photosensitizer like eosin Y, have also been explored, yielding products in good yields (e.g., 82%) under mild conditions.

Reductive amination pathways provide another synthetic route. For example, the catalytic hydrogenation of a nitro precursor using 10% Pd/C under a hydrogen atmosphere can afford the corresponding aniline (B41778) in high yields (e.g., 95%).

The choice of solvent and base is also critical. Polar aprotic solvents can enhance the nucleophilicity of reactants, while careful temperature control is necessary to balance reaction rates and minimize side reactions. The stoichiometric ratio of reactants, particularly the alkylating agent, can be adjusted to drive the reaction towards completion.

A study on the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives demonstrated the use of p-toluenesulfonic acid (PTSA) as a catalyst in DMF at 90°C for 4 hours, resulting in yields around 34-37%. mdpi.com Another approach for preparing 4-anilinoquinolines involves heating the corresponding 4-chloroquinoline (B167314) and substituted aniline in ethanol at reflux for 18 hours. nih.gov

The following table summarizes the impact of different reaction conditions on the synthesis of an analogue, 4-(3-Methylbutoxy)aniline:

| Method | Conditions | Yield | Selectivity |

| Alkylation | 3-methylbutyl carbonate, 130–150°C, 12–24 hours | 92% | High |

| Mechanochemical | Ball-milling, K₂CO₃, Fe/HCl reduction | 85% | 15:1 N/O-alkylation |

| Photocatalytic | Eosin Y, LED (450 nm), acetonitrile | 82% | - |

| Hydrogenation | 10% Pd/C, 3 bar H₂, ethanol, 25°C, 6 hours | 95% | High |

Isolation and Purification Techniques Employed in Research Synthesis

The isolation and purification of the target compound from the reaction mixture are critical steps to obtain a product of high purity. Common techniques employed in the research synthesis of anilines and their derivatives include crystallization, chromatography, and extraction.

Crystallization is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. For instance, the purification of N-benzoylanilines can be achieved by recrystallization from ethanol. dergipark.org.tr

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a common stationary phase for the purification of organic compounds. mdpi.com In the case of basic amines, which can interact strongly with acidic silica, modifications to the chromatographic method may be necessary. This can include adding a competing amine like triethylamine (B128534) to the mobile phase or using an alternative stationary phase such as basic alumina (B75360) or amine-functionalized silica. biotage.com Flash column chromatography is often used for rapid purification. google.com

Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquid phases. For example, after a reaction, the mixture might be poured into water and extracted with an organic solvent like ethyl acetate (B1210297). google.comicm.edu.pl The organic layers are then combined, dried, and the solvent is evaporated to yield the crude product.

Distillation can be employed for the purification of liquid products or to remove volatile solvents. A process for purifying aromatic amines involves mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution followed by distillation. google.com

The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity. For example, a crude product might first be subjected to an extraction to remove the bulk of impurities, followed by column chromatography and finally crystallization to obtain a highly pure compound.

The following table outlines common purification techniques and their applications in the synthesis of aniline derivatives:

| Technique | Description | Application Example |

| Crystallization | Separation based on differences in solubility. | Recrystallization of N-benzoylanilines from ethanol. dergipark.org.tr |

| Column Chromatography | Separation based on differential adsorption. | Purification of 2-substituted aniline pyrimidine derivatives on silica gel. mdpi.com |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Extraction of reaction products with ethyl acetate. google.comicm.edu.pl |

| Distillation | Separation based on differences in boiling points. | Purification of aromatic amines after treatment with alkali metal hydroxide. google.com |

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Butoxy 3 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Identifying Aromatic and Aliphatic Proton Environments

The ¹H-NMR spectrum of 4-butoxy-3-methoxyaniline provides distinct signals for each unique proton environment. The aromatic region typically displays a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C5 (ortho to the butoxy group and meta to the amino group) is expected to appear as a doublet, while the proton at C2 (ortho to both methoxy (B1213986) and amino groups) would likely be a doublet, and the C6 proton (ortho to the amino group and meta to the butoxy group) would appear as a doublet of doublets.

The aliphatic region of the spectrum reveals the structure of the butoxy and methoxy groups. The methoxy group protons (-OCH₃) will present as a sharp singlet. The butoxy group (-OCH₂CH₂CH₂CH₃) will show a series of multiplets: a triplet for the terminal methyl protons (-CH₃), a multiplet (sextet) for the adjacent methylene (B1212753) protons (-CH₂-), another multiplet (quintet) for the next methylene group, and a triplet for the methylene protons directly attached to the aromatic ring's oxygen (-OCH₂-). The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Based on data from closely related structures like 4-(4-(Dimethylamino)butoxy)-3-methoxyaniline, the aromatic protons are expected in the δ 6.7-6.8 ppm range. snu.ac.kr General chemical shift ranges confirm that aromatic protons typically appear between δ 6.5 and 8.0 ppm, while O-CH₃ protons are found around δ 3.8 ppm and aliphatic O-CH₂- protons around δ 4.0 ppm. libretexts.org

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C2, C5, C6) | 6.2 - 6.8 | m (multiplet) |

| Amino (-NH₂) | 3.5 - 4.5 | br s (broad singlet) |

| Methoxy (-OCH₃) | ~ 3.8 | s (singlet) |

| Butoxy (-OCH₂-) | ~ 3.9 - 4.0 | t (triplet) |

| Butoxy (-CH₂-) | ~ 1.7 - 1.8 | m (multiplet) |

| Butoxy (-CH₂-) | ~ 1.4 - 1.6 | m (multiplet) |

| Butoxy (-CH₃) | ~ 0.9 - 1.0 | t (triplet) |

Note: Predicted values are based on analogous structures and standard chemical shift tables. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. For this compound, distinct signals are expected for the six aromatic carbons, the methoxy carbon, and the four carbons of the butoxy group.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons bearing the oxygen atoms (C4-O and C3-O) will be shifted significantly downfield. The carbon attached to the nitrogen (C1) will also be downfield, though typically less so than the oxygen-substituted carbons. Analysis of similar compounds like 3-methoxyaniline and 3,4-dimethoxyaniline (B48930) helps in predicting these shifts. semanticscholar.orgresearchgate.netnih.gov The aliphatic carbons of the butoxy and methoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ar, C-O) | 148 - 152 |

| C3 (Ar, C-O) | 145 - 149 |

| C1 (Ar, C-N) | 138 - 142 |

| C6 (Ar, C-H) | 115 - 120 |

| C2 (Ar, C-H) | 105 - 110 |

| C5 (Ar, C-H) | 100 - 105 |

| Methoxy (-OCH₃) | ~ 56 |

| Butoxy (-OCH₂-) | ~ 69 |

| Butoxy (-CH₂-) | ~ 31 |

| Butoxy (-CH₂-) | ~ 19 |

| Butoxy (-CH₃) | ~ 14 |

Note: Predicted values are based on analogous structures and standard chemical shift tables. sigmaaldrich.com Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₁H₁₇NO₂), the calculated exact mass can be compared to the experimental value, with a match within a few parts per million (ppm) providing strong evidence for the proposed formula.

Beyond molecular formula confirmation, mass spectrometry reveals characteristic fragmentation patterns upon ionization, which offer further structural clues. A plausible fragmentation pathway for this compound would likely involve:

Loss of the butyl group: A primary fragmentation would be the cleavage of the butoxy side chain, leading to the loss of a butyl radical (•C₄H₉) or butene (C₄H₈) through a McLafferty-type rearrangement, resulting in a prominent ion corresponding to a hydroxy-methoxyaniline radical cation.

Alpha-cleavage: Cleavage of the C-C bond alpha to the ether oxygen (the CH₂-CH₂CH₂CH₃ bond) is also common, leading to the loss of a propyl radical.

Loss of methoxy group: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the methoxy group or a formaldehyde (B43269) molecule (CH₂O).

Analysis of related structures, such as 4-hydroxy-3-methoxybenzaldehyde, shows characteristic losses of small molecules like CO, which can also be anticipated in the fragmentation of the target compound's aromatic ring system. researchgate.net

Table 3: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺• | C₁₁H₁₇NO₂ | 209.1259 |

| [M - C₄H₉]⁺ | C₇H₈NO₂ | 140.0504 |

| [M - C₄H₈]⁺• | C₇H₉NO₂ | 141.0582 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies. IR and Raman are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. cigrjournal.org

For this compound, the key vibrational modes include:

N-H Stretching: The amino group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region in the IR spectrum.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy and methoxy groups appear just below 3000 cm⁻¹.

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether C-O-C asymmetric and symmetric stretches are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C=C Stretching: The benzene ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600-1650 cm⁻¹.

The spectra of analogous compounds like 3,4-dimethoxyaniline and 3-methoxyaniline provide a solid basis for these assignments. researchgate.netnih.gov

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2980 |

| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 |

| N-H Bend (Scissoring) | IR | 1600 - 1650 |

| C-O-C Stretch (Aryl-Alkyl Ether) | IR | 1230 - 1270 (asym), 1020 - 1060 (sym) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The technique is particularly useful for analyzing compounds with conjugated π-systems, such as the substituted benzene ring in this compound.

The aniline (B41778) chromophore is significantly influenced by its substituents. The amino group (-NH₂) and the two alkoxy groups (-OCH₃, -OC₄H₉) are all powerful auxochromes, meaning they are electron-donating groups that intensify and shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). The primary absorption bands in the UV-Vis spectrum of this compound are expected to arise from π→π* transitions within the aromatic ring. Studies on related o-methoxyaniline derivatives show that electron-donating groups lead to greater maximum absorption wavelengths. cigrjournal.orgsemanticscholar.org Typically, substituted anilines exhibit a strong primary absorption band around 230-270 nm and a weaker secondary band at longer wavelengths, around 280-320 nm.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~ 240 - 260 | Substituted Benzene Ring |

| π → π | ~ 290 - 310 | Substituted Benzene Ring (secondary band) |

Note: Values are estimates and can vary significantly with the solvent used.

X-ray Crystallography for Definitive Solid-State Structure Determination (on suitable derivatives or analogues)

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography on a suitable solid derivative offers the ultimate, unambiguous proof of molecular structure. mdpi.com This technique determines the precise spatial arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

Analysis of crystal structures of analogous compounds, such as 4-methoxyanilinium (B12549976) chloride and various 3-aryl-4(1H)-quinolones, provides insight into the potential solid-state conformation and intermolecular interactions. researchgate.netacs.org For instance, the aniline nitrogen is a hydrogen bond donor, while the ether oxygens are hydrogen bond acceptors. These interactions would play a crucial role in the crystal packing. The flexible butoxy chain could adopt various conformations to optimize packing efficiency and may exhibit disorder in the crystal structure. The relative orientation of the methoxy and butoxy groups with respect to the benzene ring plane would also be definitively established. A crystal structure would confirm the planarity of the aromatic ring and reveal any twisting of the substituent groups out of this plane. acs.org

Investigation of Chemical Reactivity and Transformation Pathways of 4 Butoxy 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring of 4-butoxy-3-methoxyaniline is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino, methoxy (B1213986), and butoxy groups. masterorganicchemistry.com These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the strongly activating amino group.

Key Findings:

Halogenation: The reaction of anilines with halogens can lead to the substitution of hydrogen atoms on the aromatic ring. libretexts.org For instance, the bromination of 3-methoxyaniline derivatives can occur at specific positions on the ring. sigmaaldrich.com

Nitration: Nitration of substituted anilines is a common electrophilic aromatic substitution reaction. libretexts.org The nitration of o-anisidine (B45086) (2-methoxyaniline) derivatives, for example, can be achieved using reagents like fuming nitric acid in acetic acid. google.com The position of nitration is influenced by the existing substituents on the aromatic ring. thieme-connect.de

| Reaction | Reagents | Typical Products |

| Halogenation | Br₂ | Brominated aniline derivatives |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aniline derivatives |

Oxidation Reactions and the Formation of Derived Products

The oxidation of this compound can lead to a variety of products, including quinone imines and azo compounds, depending on the oxidizing agent and reaction conditions. csu.edu.aursc.orgrsc.org

Key Findings:

Oxidizing Agents: Common oxidizing agents used for anilines include potassium ferricyanide (B76249), silver oxide, and hydrogen peroxide. csu.edu.aursc.orgrsc.org

Product Formation: Oxidation of 3-methoxy-4-tert-butylaniline with potassium ferricyanide or silver oxide has been shown to produce azobenzenes and phenazines. csu.edu.aursc.org Chromatographic separation of the reaction mixture can lead to the formation of N-aryl-p-quinone imines. csu.edu.aursc.org The oxidation of anilines can also be achieved anodically. researchgate.net

Quinone Imine Chemistry: The chemistry of quinone imines derived from the oxidation of substituted anilines is complex, often involving rearrangements and further reactions to form a variety of products. csu.edu.aursc.orgrsc.orgcsu.edu.au

| Oxidizing Agent | Resulting Products |

| Potassium Ferricyanide | Azobenzenes, Phenazines, N-aryl-p-quinone imines csu.edu.aursc.org |

| Silver Oxide | Azobenzenes, Phenazines, N-aryl-p-quinone imines csu.edu.aursc.org |

| Anodic Oxidation | N-benzoyl-p-benzoquinone imine (from N-benzoyl derivative) researchgate.net |

Reductive Transformations of Related Precursors

This compound is commonly synthesized through the reduction of a corresponding nitroaromatic precursor, specifically 1-butoxy-2-methoxy-4-nitrobenzene.

Key Findings:

Catalytic Hydrogenation: A prevalent method for this transformation is catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Alternative Reducing Agents: Other reducing agents such as tin(II) chloride dihydrate (SnCl₂) in ethyl acetate (B1210297) have also been successfully used to reduce similar nitrobenzene (B124822) derivatives to the corresponding anilines. google.com Iron powder in the presence of an acid is another common reducing system. researchgate.net

| Reducing Agent | Precursor | Product | Typical Conditions |

| H₂/Pd/C | 1-Butoxy-2-methoxy-4-nitrobenzene | This compound | Ethanol (B145695) solvent |

| SnCl₂·2H₂O | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | 3-(3-Chloropropoxy)-4-methoxyaniline | Reflux in ethyl acetate google.com |

| Fe/NH₄Cl | Methyl 2-methoxy-4-nitro-5-(3-chloropropoxy)benzoate | Methyl 5-(3-chloropropoxy)-4-amino-2-methoxybenzoate | - researchgate.net |

Acylation and Other Derivatization Reactions at the Amine Functionality

The primary amine group of this compound is nucleophilic and readily undergoes acylation and other derivatization reactions. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries. acs.org

Key Findings:

Amide Formation: Acylation with acyl chlorides or anhydrides is a standard method for forming amides from anilines. masterorganicchemistry.comorganic-chemistry.org The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) allows for amide synthesis from carboxylic acids under mild conditions. masterorganicchemistry.com

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides.

Visible-Light-Mediated Synthesis: Recent advances include the use of visible-light photoredox catalysis for amide synthesis, offering a more sustainable approach. mdpi.com

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Carboxylic acid with coupling agent (e.g., DCC) | Amide masterorganicchemistry.comorganic-chemistry.org |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Oxidative Amidation | Benzylamines, Sodium persulfate (visible light) | Amide mdpi.com |

Reactivity in Condensation and Coupling Reactions

This compound can participate in various condensation and coupling reactions, leading to the formation of larger, more complex molecules such as imines, azo compounds, and heterocyclic structures.

Key Findings:

Imines (Schiff Bases): Condensation with aldehydes or ketones yields imines. acs.org

Azo Coupling: Diazotization of the aniline followed by coupling with an activated aromatic compound (like a phenol (B47542) or another aniline) produces azo dyes. rdd.edu.iqjchemrev.com This two-step process involves forming a diazonium salt at low temperatures, which then acts as an electrophile. rdd.edu.iqjchemrev.comijasrm.com

Povarov Reaction: As an aniline derivative, it can be a component in three-component Povarov reactions, which involve an aldehyde and a dienophile to construct tetrahydroquinoline scaffolds. acs.org

Heterocycle Synthesis: Condensation with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems, such as benzimidazoles from ortho-phenylenediamines and carboxylic acids. mdpi.com

| Reaction | Reactants | Product Class | Key Features |

| Imine Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Reversible reaction, often acid or base-catalyzed. acs.org |

| Azo Coupling | Diazonium salt (from aniline), Activated aromatic compound | Azo Compounds | Produces colored compounds (dyes). rdd.edu.iqjchemrev.com |

| Povarov Reaction | Aldehyde, Dienophile | Tetrahydroquinolines | Forms a heterocyclic ring system. acs.org |

| Benzimidazole Synthesis (by analogy) | ortho-Diamine, Carboxylic Acid/Aldehyde | Benzimidazoles | Condensation reaction to form a fused heterocyclic system. mdpi.com |

Design, Synthesis, and Evaluation of Derivatives and Analogues of 4 Butoxy 3 Methoxyaniline

Strategies for Structural Modification and Functional Group Introduction

The modification of 4-butoxy-3-methoxyaniline involves several strategic approaches to alter its physicochemical properties and biological activity. These strategies primarily focus on the aniline (B41778) and the substituted benzene (B151609) ring moieties.

A key strategy involves the introduction of functional groups to the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions, where the existing alkoxy groups direct incoming electrophiles to specific positions. The functional group, a specific arrangement of atoms or bonds, is largely responsible for the chemical reactivity and properties of the resulting organic compounds. libretexts.org For instance, halogenation (e.g., with chlorine or bromine) can introduce atoms that alter electronic properties and provide sites for further reactions. nih.govacs.org Nitration followed by reduction allows for the introduction of an additional amino group, which can be further functionalized. nih.gov

Another common modification is the alteration of the butoxy group . This can include changing the alkyl chain length to explore homologous series (e.g., methoxy (B1213986), ethoxy, propoxy) or introducing unsaturation. nih.govmdpi.com The ether oxygen itself plays a crucial role, potentially participating in hydrogen bonding, and its removal can lead to a loss of activity in certain biological systems. nih.gov

Furthermore, conjugation of this compound to other molecules, such as pharmacologically active groups or polymers, is a strategy to create hybrid molecules with enhanced or novel properties. mdpi.come-century.us This can involve forming amide bonds or other stable linkages.

Finally, the creation of polycyclic structures by fusing additional rings to the benzene ring is a more complex modification. This can be achieved through reactions like the Povarov reaction, which involves the condensation of anilines with alkenes to form tetrahydroquinolines. acs.org

These structural modifications are guided by the desire to systematically probe the structure-activity relationship and optimize the properties of the resulting molecules for specific applications.

Structure-Activity Relationship (SAR) Studies and Substituent Effects in Related Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as derivatives of this compound, relates to its biological activity. These studies involve systematically altering the molecule's structure and observing the effect on its activity.

In systems related to this compound, several key SAR trends have been observed:

Alkoxy Chain Length: The length of the alkoxy chain at the 4-position can significantly impact activity. In one study of bis-aryl sulfonamides, a gradual loss of activity was observed with increasing alkoxy chain length from methoxy to butoxy. nih.gov This suggests that steric bulk in this region may be detrimental to binding with the target.

Position of Substituents: The position of substituents on the aniline ring is critical. For example, in a series of 4-anilinoquinolines, moving a methoxy group from the 3-position to the 4-position resulted in a 100-fold drop in activity, while a 2-methoxy substituent was also less potent. nih.gov This highlights the importance of the specific substitution pattern for optimal interaction with the biological target.

Nature of Substituents: The electronic properties and size of substituents have a profound effect. In the same 4-anilinoquinoline series, electron-withdrawing groups like cyano and trifluoromethyl were generally poorly tolerated, leading to reduced activity. nih.gov Similarly, bulky substituents like 4-tert-butoxy also resulted in weaker activity. nih.govbiorxiv.org However, in some cases, chlorine substitution retained potent activity. nih.gov

Role of the Aniline Moiety: The aniline group itself and its substituents are often essential for activity. In some instances, removal of methoxy groups from the aniline ring led to a significant drop in potency. nih.gov

Conformational Effects: The conformation of the molecule, influenced by its substituents, can be critical. For example, in a series of thiourea (B124793) derivatives, the presence of different halogen substituents (bromo, chloro, fluoro) led to different preferred conformations (anti-anti vs. anti-syn), which in turn affects intermolecular interactions. acs.org

The following table summarizes some of these SAR findings:

| Compound Series | Structural Variation | Effect on Activity | Reference |

| Bis-aryl sulfonamides | Increasing 4-alkoxy chain length (methoxy to butoxy) | Gradual loss of activity | nih.gov |

| 4-Anilinoquinolines | Moving methoxy from 3- to 4-position | 100-fold drop in activity | nih.gov |

| 4-Anilinoquinolines | Introduction of bulky 4-tert-butoxy group | Weaker activity | nih.govbiorxiv.org |

| 4-Anilinoquinolines | Introduction of electron-withdrawing groups (cyano, trifluoromethyl) | Reduced activity | nih.gov |

These SAR studies provide valuable insights for the rational design of new, more potent, and selective derivatives of this compound.

Synthetic Routes to Key Substituted Analogues and Conjugates

The synthesis of substituted analogues and conjugates of this compound employs a variety of organic reactions to modify the core structure. These routes are designed to be efficient and allow for the introduction of diverse functional groups.

A common starting material for many syntheses is a precursor with the desired substitution pattern on the aniline ring. For example, 4-bromo-3-methoxyaniline (B105682) can be used to introduce substituents at the 4-position via cross-coupling reactions. google.com

Synthesis of Substituted Analogues:

N-Alkylation and N-Acylation: The amino group of this compound can be readily alkylated or acylated. For instance, reaction with an appropriate acyl chloride in the presence of a base can yield N-acyl derivatives. researchgate.net Reductive amination with aldehydes or ketones is another method to introduce alkyl groups. acs.org

Sulfonamide Formation: A key class of derivatives, sulfonamides, are synthesized by reacting the aniline with a sulfonyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating carbon-carbon bonds. acs.orgnih.gov For example, a bromo-substituted aniline can be coupled with a boronic acid to introduce a new aryl or alkyl group.

Heterocycle Formation: The aniline functionality can be used to construct heterocyclic rings. For example, the Povarov reaction, a type of aza-Diels-Alder reaction, can be used to synthesize tetrahydroquinolines from anilines and alkenes. acs.org

Synthesis of Conjugates:

Amide Bond Formation: Conjugates are often formed by creating an amide linkage between the aniline nitrogen (or a carboxyl group on a derivative) and another molecule. This can be achieved using standard peptide coupling reagents. mdpi.com

Click Chemistry: For more complex conjugates, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offer a highly efficient and specific method for linking molecules. mdpi.com

A general synthetic scheme for a substituted analogue is presented below:

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| This compound | Sulfonyl chloride | Sulfonamide formation | Sulfonamide derivative | nih.gov |

| Bromo-substituted aniline | Boronic acid | Suzuki coupling | Biaryl derivative | acs.orgnih.gov |

| Aniline | Alkene | Povarov reaction | Tetrahydroquinoline | acs.org |

These synthetic strategies provide a versatile toolbox for the creation of a wide range of derivatives and conjugates of this compound, enabling the exploration of their properties and potential applications.

Exploration of Isomeric and Homologous Series

The exploration of isomeric and homologous series of this compound is a fundamental aspect of drug discovery and materials science, allowing for a systematic investigation of how changes in molecular structure affect physical and biological properties.

Homologous Series:

A homologous series is a group of compounds that differ by a repeating structural unit, typically a methylene (B1212753) group (-CH2-). In the context of this compound, the most straightforward homologous series involves varying the length of the alkyl chain at the 4-position.

For example, a series could include:

4-Methoxy-3-methoxyaniline

4-Ethoxy-3-methoxyaniline

4-Propoxy-3-methoxyaniline

this compound

Studies on such series have shown that even small changes in the alkyl chain length can have a significant impact on biological activity. For instance, in a series of bis-aryl sulfonamides, a gradual loss of activity was observed as the alkoxy chain was lengthened. nih.gov This is often attributed to changes in lipophilicity and steric hindrance at the binding site.

Isomeric Series:

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, several types of isomers can be explored:

Positional Isomers: These isomers have the same functional groups but at different positions on the aromatic ring. For example, one could synthesize and evaluate:

2-Butoxy-3-methoxyaniline

3-Butoxy-4-methoxyaniline

2-Butoxy-5-methoxyaniline

Functional Group Isomers: It is also possible to have isomers with different functional groups. For example, an ether linkage could be replaced with an ester or an alkyl chain of similar size.

Chain Isomers of the Butoxy Group: The butyl group itself can exist as different isomers:

n-butoxy

sec-butoxy

iso-butoxy

The branching of the alkyl chain can introduce significant steric bulk, which can influence binding to a target. For example, a bulky 4-tert-butoxy substituent was found to weaken the activity of 4-anilinoquinoline analogues. nih.govbiorxiv.org

The synthesis of these isomers often requires different starting materials or synthetic strategies to achieve the desired substitution pattern. For example, the synthesis of a 4-tert-butoxyaniline (B1279196) can be achieved through the reaction of 4-aminophenol (B1666318) with a tert-butylating agent.

By systematically synthesizing and evaluating these homologous and isomeric series, researchers can build a comprehensive understanding of the structure-activity relationships and optimize the properties of these compounds for specific applications.

Theoretical and Computational Chemistry Studies of 4 Butoxy 3 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comspringerprofessional.de It is widely employed to determine a molecule's ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com

Electronic Structure and Geometry Optimization: For 4-butoxy-3-methoxyaniline, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule. The calculations yield optimized bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. researchgate.netresearchgate.net The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map, are also determined. aps.org These properties are crucial for understanding the molecule's stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) Note: These are typical values expected from a DFT calculation (e.g., at the B3LYP/6-311G level) and are for illustrative purposes.

| Parameter | Atom Connection | Predicted Value |

| Bond Lengths | ||

| C-N (Aniline) | ~1.40 Å | |

| C-O (Butoxy) | ~1.37 Å | |

| C-O (Methoxy) | ~1.36 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | ||

| C-C-N (Aniline) | ~120° | |

| C-O-C (Butoxy) | ~118° | |

| C-O-C (Methoxy) | ~117° | |

| Dihedral Angles | ||

| C-C-O-C (Butoxy Chain) | Varies (flexible) |

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule. These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results can be used to simulate the infrared (IR) and Raman spectra of this compound. nih.govnih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the observed vibrational bands can be made, confirming the molecular structure. researchgate.netscirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. researchgate.net MD simulations provide detailed information on the fluctuations and conformational changes of molecules, which are essential for understanding their behavior in different environments, such as in solution. researchgate.netrsc.org

For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the butoxy side chain. The simulation tracks the trajectory of each atom over a period, allowing for the analysis of how the chain folds and moves relative to the rigid aromatic ring. researchgate.net This analysis reveals the most probable conformations and the energy barriers between them. rsc.org Such insights are critical for understanding how the molecule might interact with biological targets like enzyme active sites.

Table 2: Goals and Potential Findings from MD Simulation of this compound

| Simulation Goal | Information Obtained | Significance |

| Conformational Sampling | Distribution of dihedral angles of the butoxy chain; identification of stable and metastable conformers. | Reveals the molecule's preferred shapes in solution, which influences its physical properties and biological interactions. whiterose.ac.uk |

| Solvent Interaction Analysis | Radial distribution functions of solvent molecules (e.g., water) around key functional groups (amino, ether). | Describes how the molecule is solvated and the role of solvent in stabilizing certain conformations. |

| Dynamic Behavior | Root Mean Square Fluctuation (RMSF) of atoms; diffusion coefficient. | Quantifies the flexibility of different parts of the molecule and its mobility in a medium. |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting and interpreting various types of molecular spectra. Beyond the vibrational spectra (IR and Raman) obtained from DFT, other spectroscopic properties can be calculated to provide a more complete picture of the molecule's characteristics. biointerfaceresearch.com

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Visible). researchgate.net This calculation provides information about the electronic transitions between molecular orbitals, including their energies and intensities, which correspond to the absorption peaks observed experimentally. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and help assign them to specific transitions, such as π→π* transitions within the benzene (B151609) ring. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the interpretation of experimental NMR data.

Table 3: Predicted Spectroscopic Properties and Corresponding Computational Methods

| Spectroscopic Property | Computational Method | Predicted Data |

| UV-Visible Spectrum | TD-DFT | Absorption wavelengths (λmax), oscillator strengths, and major orbital contributions to each transition. researchgate.net |

| Infrared & Raman Spectra | DFT | Vibrational frequencies, intensities (IR), and Raman activities. nih.govnih.gov |

| NMR Spectrum | DFT with GIAO | ¹H and ¹³C chemical shifts relative to a standard (e.g., TMS). |

Reactivity and Selectivity Predictions using Computational Models

Computational models, primarily based on DFT, are widely used to predict the chemical reactivity and selectivity of molecules. By analyzing the electronic structure, it is possible to identify which parts of the molecule are most likely to participate in a chemical reaction.

Key reactivity descriptors are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map visually identifies the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show a negative potential (electron-rich) around the amino group and oxygen atoms, indicating sites prone to electrophilic attack, while the aromatic protons would be regions of positive potential. scispace.com These analyses can predict the regioselectivity of reactions like electrophilic aromatic substitution or the site of protonation. icm.edu.pl

Table 4: Key Reactivity Descriptors and Their Interpretation

| Descriptor | Definition | Interpretation for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A small gap indicates high polarizability and chemical reactivity. researchgate.net |

| Electrostatic Potential | Spatial distribution of charge | Negative regions are sites for electrophilic attack; positive regions are sites for nucleophilic attack. |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors of a series of compounds to their experimentally measured activity.

For this compound, a QSAR study would involve synthesizing and testing a series of analogues where systematic changes are made to the structure (e.g., varying the length of the alkoxy chain, changing substituents on the ring). nih.govnih.gov For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. The resulting statistical model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds. nih.govbiorxiv.org

Table 5: Components of a QSAR Study for Analogues of this compound

| Component | Description | Example |

| Training Set | A series of structurally related molecules with known biological activity. | Analogues with different alkoxy chains (propoxy, pentoxy) or substituent positions. |

| Molecular Descriptors | Numerically calculated properties of the molecules. | HOMO/LUMO energies, dipole moment, molecular weight, LogP, surface area. |

| Statistical Model | A mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| Validation | Testing the model's predictive power on a set of compounds not used in its creation (test set). | Predicting the activity of a known compound and comparing it to the experimental value. |

Advanced Applications in Materials Science and As Chemical Intermediates

Role in the Synthesis of Functional Polymers and Advanced Materials

While direct studies on the polymerization of 4-butoxy-3-methoxyaniline are not extensively documented in publicly available research, the broader class of substituted anilines is well-known for its role in the creation of functional polymers, particularly conducting polymers. The synthesis of polyaniline and its derivatives through oxidative polymerization is a prominent example researchgate.netnih.gov. It is plausible that this compound could undergo similar oxidative polymerization to yield a polymer with tailored electronic and physical properties. The presence of the butoxy and methoxy (B1213986) groups would be expected to influence the solubility, processability, and electronic characteristics of the resulting polymer.

Research into the oxidative polymerization of other methoxyaniline derivatives, such as 3-methoxyaniline, has been conducted, providing insights into the potential behavior of this compound in such reactions nih.govresearchgate.net. The polymerization of substituted anilines can lead to materials with applications in organic electronics, sensors, and anti-corrosion coatings. Further investigation is required to explore the specific properties and potential applications of poly(this compound).

Utilization as a Precursor for Dyes and Pigments Research

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants nih.govijisrt.comjchemrev.com. The synthesis involves the diazotization of the aromatic amine followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine nih.govijisrt.com. Given its structure as a substituted aniline (B41778), this compound is a potential candidate for the synthesis of novel azo dyes.

The specific color of an azo dye is determined by the electronic properties of the aromatic rings and the substituents present. The butoxy and methoxy groups on the aniline ring of this compound would act as electron-donating groups, which can influence the chromophoric properties of the resulting dye molecule. Research on azo dyes derived from other methoxyaniline derivatives has been reported, highlighting the versatility of this class of compounds in dye chemistry researchgate.net. The exploration of this compound in this context could lead to the development of new dyes with specific color characteristics and fastness properties for applications in textiles, printing, and other industries.

Research into Liquid Crystal Systems Incorporating this compound Moieties

Schiff bases, formed by the condensation reaction of an aromatic amine with an aldehyde or ketone, are a cornerstone in the design of liquid crystalline materials researchgate.netnih.govnih.gov. The resulting imine linkage contributes to the rigid, rod-like molecular structure that is often a prerequisite for liquid crystalline behavior. The synthesis of Schiff base liquid crystals from various aniline and benzaldehyde (B42025) derivatives is a well-established field of research researchgate.netnih.gov.

It is highly probable that this compound could be utilized as the amine component in the synthesis of new Schiff base liquid crystals. By reacting it with various substituted benzaldehydes, a library of compounds with potentially interesting mesomorphic properties could be generated. The butoxy and methoxy groups would influence the molecular shape, polarity, and intermolecular interactions, all of which are critical factors in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable nih.govnih.govfrontiersin.orgmit.edubeilstein-journals.orgsapub.orgmdpi.com. While specific examples incorporating this compound are not prominent in the literature, the foundational principles of liquid crystal design strongly suggest its potential in this area.

Intermediary Role in the Synthesis of Complex Heterocyclic Compounds

Aniline and its derivatives are versatile starting materials for the synthesis of a wide array of heterocyclic compounds. Several classic and modern synthetic methodologies utilize anilines to construct complex ring systems. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems wikipedia.orgresearchgate.netbuchler-gmbh.comnih.govbeilstein-journals.org. While this reaction typically requires a β-arylethylamine, modifications and related cyclization strategies often start from anilines.

Furthermore, anilines are key components in the synthesis of quinolines, a class of heterocyclic compounds with significant biological and pharmaceutical importance nih.govorganic-chemistry.org. Various synthetic routes, such as the Friedländer synthesis, involve the condensation of an aniline with a β-ketoester or a related dicarbonyl compound. The substituents on the aniline ring can influence the reactivity and regioselectivity of these cyclization reactions. Although specific applications of this compound in these named reactions are not readily found in the literature, its structure makes it a suitable candidate for such synthetic transformations, potentially leading to novel and complex heterocyclic molecules.

Applications in Agrochemical Research and Related Chemical Disciplines

The discovery and development of new agrochemicals, such as herbicides and fungicides, often involve the synthesis and screening of large libraries of organic compounds. Aniline derivatives are present in the chemical structures of many active agrochemical ingredients. The specific substitution pattern on the aniline ring can have a profound impact on the biological activity of the molecule.

Research has shown that various substituted anilines and their derivatives can exhibit herbicidal or fungicidal properties mdpi.comnih.govmdpi.comd-nb.infosemanticscholar.orgmdpi.com. While there is no direct evidence in the searched literature of this compound being used in agrochemical research, its structure contains features common to some agrochemically active molecules. The exploration of derivatives of this compound could be a potential avenue for the discovery of new compounds with desirable biological activities for agricultural applications.

Emerging Research Directions and Future Perspectives for 4 Butoxy 3 Methoxyaniline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and automated platforms. researchgate.netchemrxiv.org These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, higher yields, and the potential for streamlined scale-up. researchgate.netrsc.org For 4-butoxy-3-methoxyaniline, the integration of its synthetic routes into continuous flow reactors presents a significant opportunity.

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions to quickly identify optimal parameters. chemrxiv.orgmpg.de By combining automated platforms with flow chemistry, researchers can develop robust and efficient processes for the on-demand synthesis of this compound and its derivatives, facilitating rapid analogue library generation for various research applications. chemrxiv.org

Table 1: Comparison of Batch vs. Flow Synthesis for Specialty Chemicals

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and controlled rsc.org |

| Safety | Higher risk with large volumes | Inherently safer with small volumes mpg.de |

| Scalability | Complex, often requires re-optimization | Simpler, by numbering-up or longer run times rsc.org |

| Reproducibility | Can be variable batch-to-batch | High, due to precise process control mpg.de |

| Process Control | Limited | Precise control over key parameters researchgate.net |

Development of Novel Catalytic Systems for Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on sustainability, emphasizing the use of greener, more efficient, and cost-effective catalytic systems. researchgate.net The synthesis of this compound typically involves steps that could be improved through the development of novel catalysts. Research is trending towards replacing traditional stoichiometric reagents with catalytic alternatives that minimize waste and operate under milder conditions.

For instance, the etherification step could be optimized using novel catalytic systems that avoid harsh bases or high temperatures. Similarly, the reduction of a nitro-precursor to the final aniline (B41778) product is a key step where advancements in catalysis can be applied. The use of earth-abundant metal catalysts (such as iron or copper) or even metal-free catalytic systems is a promising avenue for making the synthesis more sustainable. researchgate.netmpg.de Photocatalysis, which uses light to drive chemical reactions, also represents a frontier approach that could be applied to various transformations in the synthetic sequence. mpg.de

Future research will likely focus on designing heterogeneous catalysts that can be easily recovered and recycled, further reducing the environmental impact and cost of the manufacturing process.

In-depth Mechanistic Investigations using Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. For this compound, advanced spectroscopic and computational methods offer powerful tools to probe the intricate details of its formation and subsequent reactions. researchgate.netnih.gov

While specific studies on this compound are nascent, research on analogous compounds like 4-methyl aniline demonstrates the power of these techniques. researchgate.netmdpi.com Computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the most likely mechanisms. nih.govpku.edu.cn This predictive capability can guide experimental design, saving time and resources. For example, DFT could be used to understand the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, allow for real-time monitoring of reactions. This provides valuable kinetic data and helps identify transient intermediates, offering a more complete picture of the reaction mechanism. nih.gov Such detailed mechanistic insights are invaluable for troubleshooting existing processes and designing more efficient future syntheses.

Table 2: Potential Spectroscopic and Computational Tools for Mechanistic Analysis

| Technique | Application for this compound | Information Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways of synthesis/derivatization nih.gov | Transition state structures, activation energies, thermodynamic data pku.edu.cn |

| In-situ NMR Spectroscopy | Real-time monitoring of reactions | Reaction kinetics, detection of intermediates, structural confirmation |

| In-situ IR/Raman Spectroscopy | Tracking changes in functional groups during a reaction | Identification of key bond formations/breakages, reaction progress |

| Mass Spectrometry | Analysis of reaction mixtures and intermediates | Molecular weight confirmation, fragmentation patterns for structural clues nih.gov |

Exploration of New Application Domains in Niche Chemical Fields

The unique substitution pattern of this compound, featuring an aniline group ortho to a methoxy (B1213986) group and para to a butoxy group, provides a versatile scaffold for the synthesis of more complex molecules. While it has established uses, there is significant potential for its application in niche chemical fields.

The primary amine group is a key functional handle for a wide range of chemical transformations. For example, it can serve as a precursor for the synthesis of:

Novel Heterocyclic Compounds: Through condensation reactions with diketones or other bifunctional reagents, it can be used to build complex heterocyclic systems that are often scaffolds for pharmaceuticals or agrochemicals.

Specialty Dyes and Pigments: The aniline moiety is a classic component of azo dyes. The specific alkoxy substituents on the ring can be used to tune the chromophoric properties, potentially leading to dyes with unique colors or enhanced stability.

Redox-Active Molecules: Aniline derivatives can be electrochemically or chemically polymerized. The butoxy and methoxy groups would influence the solubility and electronic properties of any resulting polymers, suggesting potential applications in electronic materials or sensors.

Research into these areas would involve using this compound as a building block and exploring its reactivity in multicomponent reactions or novel coupling strategies.

Potential for Multidisciplinary Collaborations in Chemical Biology and Materials Engineering

The structural features of this compound make it an attractive candidate for research at the interface of chemistry, biology, and materials science. Its potential lies in its use as a modifiable scaffold to create functional molecules for specific applications.

In chemical biology , the aniline core can be derivatized to create probes or ligands for biological targets. The alkoxy groups can be modified to tune properties like lipophilicity, which affects cell permeability and target engagement. Collaborations with biologists could explore the synthesis of derivatives as, for example, enzyme inhibitors or fluorescent labels for imaging applications.

In materials engineering , the molecule could be incorporated into polymers or organic frameworks. The aniline nitrogen can be used as a polymerization site or a point of attachment to a larger structure. The butoxy and methoxy groups can influence the bulk properties of the resulting material, such as its solubility, thermal stability, or self-assembly characteristics. Collaborations with materials scientists could lead to the development of new functional polymers, liquid crystals, or organic semiconductors derived from this versatile chemical.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butoxy-3-methoxyaniline, and what challenges arise due to its substituent configuration?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann coupling, leveraging methoxy and butoxy groups as directing/activating groups. For NAS, use a nitro precursor (e.g., 3-methoxy-4-nitroanisole) reduced to the amine post-substitution. Challenges include steric hindrance from the bulky butoxy group, which may reduce reaction efficiency. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield . Purification often requires column chromatography due to byproducts from incomplete substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC/GC-MS : Quantify purity (>95%) using reverse-phase HPLC with a C18 column (methanol/water mobile phase) or GC-MS with derivatization to avoid amine degradation.

- NMR : Confirm substitution patterns: methoxy protons (~δ 3.8 ppm, singlet) and butoxy chain protons (δ 1.0–1.7 ppm). Aromatic protons (δ 6.5–7.2 ppm) should show coupling patterns consistent with para/ortho substitution.

- FT-IR : Detect primary amine N-H stretches (~3400 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound derivatives?

- Methodological Answer : Unexpected splitting may arise from rotational hindrance or intermolecular interactions. Use 2D NMR (e.g., COSY, NOESY) to clarify coupling networks. Computational modeling (DFT) can predict spatial arrangements of substituents and validate experimental observations. For example, steric clashes between butoxy and methoxy groups may induce restricted rotation, causing signal broadening .

Q. What experimental designs are optimal for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (amine oxidation leads to absorbance shifts at ~280 nm).

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Under inert atmospheres, the compound is stable up to ~200°C; oxidative environments lower stability.

- Long-Term Storage : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Amine protection (e.g., acetyl derivatives) may mitigate degradation .

Q. How can researchers reconcile conflicting reactivity data (e.g., unexpected byproducts in alkylation reactions)?

- Methodological Answer : Conflicting data may stem from competing reaction pathways (e.g., O- vs. N-alkylation). Use controlled experiments:

- Protecting Groups : Temporarily protect the amine (e.g., as an acetanilide) to isolate O-alkylation pathways.

- Kinetic Studies : Vary reaction time/temperature to identify intermediate species (e.g., via in-situ IR).

- Computational Chemistry : Calculate activation energies for competing pathways using Gaussian or ORCA software to predict dominant routes .

Data Contradiction and Analysis

Q. What strategies address discrepancies in bioactivity studies of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations).

- Dose-Response Curves : Ensure consistent assay protocols (e.g., cell lines, incubation times) to minimize variability.

- Structural-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to compare binding modes of active/inactive analogs and identify critical substituent interactions .

Key Properties and Research Considerations

| Property | Considerations |

|---|---|

| Solubility | Low in water; use DMSO or ethanol for dissolution. |

| LogP | Estimated ~2.5 (methoxy and butoxy increase hydrophobicity). |

| Reactivity | Prone to oxidation; store under nitrogen with antioxidants (e.g., BHT). |

| Toxicity | Limited data; perform Ames test for mutagenicity and zebrafish assays for acute toxicity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products